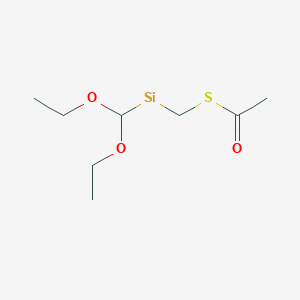![molecular formula C8H19NO5 B14259031 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) CAS No. 177944-39-7](/img/structure/B14259031.png)
2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is a complex organic compound characterized by its unique structure, which includes hydroxyl and azanediyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propane-1,2-diol with formaldehyde and a nitrogen source such as ammonia or an amine. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The azanediyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) exerts its effects depends on its specific application. In chemical reactions, the hydroxyl and azanediyl groups can interact with various substrates, facilitating different types of transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]di(propane-1,2-diol)
- 4,4’-[((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol)
Uniqueness
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is unique due to its specific combination of hydroxyl and azanediyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
177944-39-7 |
|---|---|
Formule moléculaire |
C8H19NO5 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-[(2,3-dihydroxy-2-methylpropyl)-hydroxyamino]-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C8H19NO5/c1-7(12,5-10)3-9(14)4-8(2,13)6-11/h10-14H,3-6H2,1-2H3 |
Clé InChI |
GIJYZWJXXKQHME-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)(CO)O)O)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)

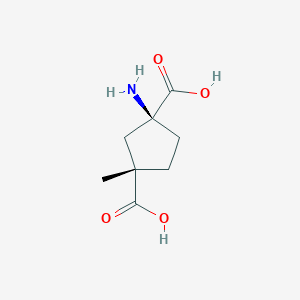
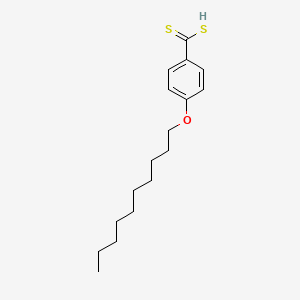
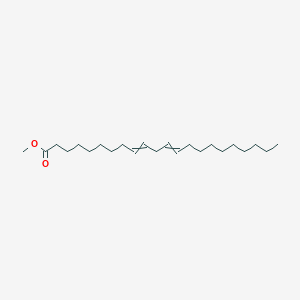
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)
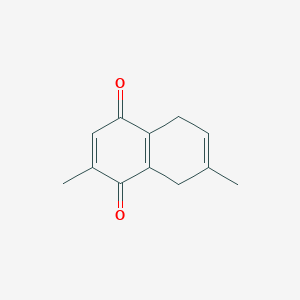
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)

![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)

![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
